2,5-Dimethylpyridine
Overview
Description
2,5-Dimethylpyridine is a derivative of the pyridine molecule, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The 2,5-dimethylpyridine structure implies that two methyl groups are attached to the pyridine ring at the 2nd and 5th positions. This compound is related to various chemical reactions and possesses unique physical and chemical properties that make it of interest in different areas of chemical research.
Synthesis Analysis
The synthesis of compounds related to 2,5-dimethylpyridine often involves catalytic hydrogenation and selective methylation processes. For instance, the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a model compound for studying reactions of 5-methyl tetrahydrofolate, includes anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation at N-5 with formaldehyde in the presence of KBH4 . Another related compound, 3,5-bis(2,5-dimethylphenyl)pyridine, was synthesized via a Pd(0) catalyzed cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of compounds containing the pyridine ring can be quite complex. For example, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate shows a dimeric structure with a row of five fused rings, including two terminal pyridine rings . The indium atoms in this compound are 5-coordinate and adopt a distorted trigonal bipyramidal geometry . Similarly, the structure of 3,5-bis(2,5-dimethylphenyl)pyridine was characterized by XRD and spectroscopic techniques, and the data were in good agreement with theoretical calculations .
Chemical Reactions Analysis
2,5-Dimethylpyridine derivatives participate in various chemical reactions. For instance, the reaction of 2,5-diethynylpyridine with dimesitylborane resulted in an unexpected tris-hydroboration product . The behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine was investigated, leading to the formation of a n–σ* complex with molecular iodine . These reactions highlight the reactivity of pyridine derivatives and their potential in forming novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethylpyridine derivatives can vary widely. For example, a series of 6-substituted-2,4-dimethyl-3-pyridinols exhibited interesting antioxidant properties and were indefinitely stable to air oxidation . The basicities of these pyridinols approached physiological pH with increasing electron density in the ring . The bioactive characteristics of 3,5-bis(2,5-dimethylphenyl)pyridine were confirmed experimentally, indicating that the molecule is biologically active . The crystal structures of 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine revealed aromatic face-to-face pi-stacking in the solid state .
Scientific Research Applications
1. Synthesis and Chemical Reactions
- Synthesis of Pyridine Derivatives : Research demonstrates the use of 2,5-dimethylpyridine in the synthesis of various pyridine derivatives. For instance, its role in the microwave-assisted synthesis of pyridine 2,6-dicarboxylic acid highlights its utility in enhancing chemical processes (Zhang et al., 2010).
- Ionic Liquid Matrices in MALDI-MS : 2,5-Dimethylpyridine is involved in the creation of ionic liquid matrices for improved bacterial analysis in mass spectrometry, demonstrating its application in analytical chemistry (Abdelhamid et al., 2013).
2. Materials Science and Engineering
- Photoluminescence Properties : The compound is used in the synthesis of copper(I) iodide complexes, where it influences the photoluminescent properties of these materials. This application is significant in the field of materials science and photonics (Kitada & Ishida, 2014).
- Corrosion Inhibition : Studies have shown that 2,5-dimethylpyridine acts as an effective corrosion inhibitor for aluminum in various solutions, highlighting its potential in corrosion control and materials preservation (Padash et al., 2020).
3. Pharmaceutical and Biomedical Applications
- Improving Monoclonal Antibody Production : Research on 2,5-dimethylpyridine derivatives has demonstrated their potential to enhance monoclonal antibody production in Chinese hamster ovary cell cultures, indicating its significance in pharmaceutical manufacturing (Aki et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-4-7(2)8-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKFPIODWVPXLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060436 | |
Record name | 2,5-Dimethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid; [Jubilant Life Sciences MSDS], Liquid | |
Record name | 2,5-Dimethylpyridine | |
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Record name | 2,5-Dimethylpyridine | |
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Vapor Pressure |
3.36 [mmHg] | |
Record name | 2,5-Dimethylpyridine | |
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Product Name |
2,5-Dimethylpyridine | |
CAS RN |
589-93-5 | |
Record name | 2,5-Dimethylpyridine | |
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Record name | 2,5-Lutidine | |
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Record name | 2,5-DIMETHYLPYRIDINE | |
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Record name | Pyridine, 2,5-dimethyl- | |
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Record name | 2,5-Dimethylpyridine | |
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Record name | 2,5-dimethylpyridine | |
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Record name | 2,5-LUTIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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